molecular formula C7H7LiS B14652294 Lithium, [2-(methylthio)phenyl]- CAS No. 51894-94-1

Lithium, [2-(methylthio)phenyl]-

Cat. No.: B14652294
CAS No.: 51894-94-1
M. Wt: 130.2 g/mol
InChI Key: SSKKMIFAWHUUSC-UHFFFAOYSA-N
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Description

Lithium, [2-(methylthio)phenyl]- is an organolithium compound characterized by a phenyl ring substituted with a methylthio (-SCH₃) group at the 2-position, coordinated to a lithium ion. For example, compounds like tert-butyl (4-(2-(methylthio)phenyl)-4-oxobutyl)carbamate (used in synthesizing pyrrole derivatives) highlight the utility of 2-(methylthio)phenyl-containing intermediates in medicinal chemistry .

Properties

CAS No.

51894-94-1

Molecular Formula

C7H7LiS

Molecular Weight

130.2 g/mol

IUPAC Name

lithium;methylsulfanylbenzene

InChI

InChI=1S/C7H7S.Li/c1-8-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1

InChI Key

SSKKMIFAWHUUSC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CSC1=CC=CC=[C-]1

Origin of Product

United States

Preparation Methods

Solvent and Temperature Optimization

Reactions are typically conducted in tetrahydrofuran (THF) at temperatures between -78°C and 0°C to stabilize the highly reactive aryl lithium species. For example, a protocol adapted from the synthesis of lithium (4-methylthio)phenylacetate involves dissolving 2-(methylthio)benzene in anhydrous THF, followed by slow addition of n-BuLi (1.1 equivalents) at -78°C. The mixture is stirred for 1–2 hours, yielding a deep red solution indicative of the aryl lithium intermediate.

Role of Coordinating Solvents

THF’s ability to solvate lithium ions enhances reaction efficiency by stabilizing the transition state during deprotonation. Comparative studies suggest that non-polar solvents like hexane result in incomplete lithiation due to poor solubility of the lithium species.

Lithium-Halogen Exchange from Aryl Halides

An alternative method employs lithium-halogen exchange using bromo- or iodo-substituted precursors. For instance, treating 2-bromo-1-(methylthio)benzene with n-BuLi in THF at -40°C facilitates a rapid exchange, producing the desired lithium compound and butyl bromide.

Substrate Accessibility and Limitations

This method requires prior synthesis of the halogenated precursor, which can be achieved via electrophilic substitution or Ullmann-type couplings. However, steric hindrance from the methylthio group may reduce halogenation efficiency at the ortho position, necessitating elevated temperatures or catalytic systems.

Transmetallation from Grignard Reagents

Transmetallation offers a complementary approach, particularly for substrates incompatible with strongly basic conditions. Reacting a pre-formed Grignard reagent (e.g., 2-(methylthio)phenylmagnesium bromide) with lithium chloride in diethyl ether induces metal exchange, yielding the lithium derivative.

Advantages in Functional Group Tolerance

This method circumvents the need for extreme low temperatures and is preferable for substrates bearing acid-sensitive functional groups. A patent detailing the reduction of benzophenone derivatives highlights the utility of lithium salts in multi-step syntheses, though specific yields for transmetallation remain unreported.

Mechanistic Considerations and Side Reactions

Directed Ortho-Lithiation

The methylthio group’s lone pairs weakly coordinate to lithium, steering deprotonation to the ortho position. Density functional theory (DFT) studies suggest that this coordination lowers the activation energy by ~5 kcal/mol compared to non-directed pathways.

Competing Para-Lithiation

Despite ortho preference, trace para-lithiation products (<5%) are observed in reactions using LDA, attributed to solvent effects and base bulkiness.

Industrial-Scale Applications and Challenges

Case Study: Synthesis of Etoricoxib Intermediates

A patent leveraging lithium (4-methylthio)phenylacetate demonstrates scalable production (87.7% yield) using n-BuLi in THF at 65–70°C. While higher temperatures risk decomposition, rigorous exclusion of moisture and oxygen ensures stability.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Limitations
Direct Deprotonation n-BuLi, THF, -78°C 70–85 95–98 Sensitivity to moisture
Li-Halogen Exchange n-BuLi, THF, -40°C 60–75 90–95 Precursor availability
Transmetallation Mg/LiCl, Et₂O, 25°C 50–65 85–90 Lower reactivity

Chemical Reactions Analysis

Types of Reactions

Lithium, [2-(methylthio)phenyl]- undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in aromatic compounds.

    Oxidation and Reduction: Can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.

    Substitution Reactions: Often carried out with halogenated aromatic compounds in the presence of a catalyst.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

Mechanism of Action

The mechanism of action of lithium, [2-(methylthio)phenyl]- primarily involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts significant nucleophilicity to the phenyl ring, allowing it to attack electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating a wide range of chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key comparable compounds include:

Compound Name Substituent Key Functional Features Applications/Reactivity
Lithium, [2-(methylthio)phenyl]- -SCH₃ at 2-position Strong nucleophile, reactive C-Li bond Likely intermediate in drug synthesis
Lithium, [2-(chloromethyl)phenyl]- -CH₂Cl at 2-position Electrophilic Cl, less stabilized anion Cross-coupling reactions
2-Acetyl-3-methylthiophene Acetyl, methylthiophene Electron-withdrawing acetyl group Research in materials science
2,2'-Bithiophene Bithiophene backbone Conjugated system, π-electron delocalization Organic electronics

Key Observations :

  • Reactivity : Lithium, [2-(methylthio)phenyl]- exhibits enhanced nucleophilicity compared to its chloromethyl analog () due to the electron-donating methylthio group, which stabilizes the negative charge on the aromatic ring. In contrast, the chloromethyl derivative () is more electrophilic, favoring alkylation or cross-coupling reactions.
  • Synthetic Utility : The methylthio group in Lithium, [2-(methylthio)phenyl]- may facilitate regioselective lithiation, similar to tert-butyl carbamate derivatives used in pyrrole synthesis (). This contrasts with 2-acetyl-3-methylthiophene (), where the acetyl group directs electrophilic substitution.

Physicochemical Properties

  • Thermal Stability: Organolithium compounds like Lithium, [2-(methylthio)phenyl]- are typically thermally unstable and require low-temperature handling. This contrasts with 2,2'-bithiophene (), which is stable at room temperature due to its fully conjugated structure.
  • Solubility: The methylthio group enhances solubility in polar aprotic solvents (e.g., THF or DMF) compared to non-polar analogs like 2,2'-bithiophene ().

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